BenchChemオンラインストアへようこそ!

(4-Benzothiazol-2-yl-2-nitrophenyl)phenylamine

Synthetic Chemistry AKT Inhibitor Analogues Benzothiazole Heterocycles

(4-Benzothiazol-2-yl-2-nitrophenyl)phenylamine (compound 6, CAS 1268527-43-0) is a benzothiazole-containing diarylamine with the molecular formula C19H13N3O2S and a molecular weight of 347.39 g/mol. This compound is a key synthetic intermediate in the preparation of analogues of AKT (Protein Kinase B) Inhibitor-IV, a benzimidazole-based probe of the PI3K/AKT pathway.

Molecular Formula C19H13N3O2S
Molecular Weight 347.4 g/mol
Cat. No. B12065355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Benzothiazol-2-yl-2-nitrophenyl)phenylamine
Molecular FormulaC19H13N3O2S
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=C(C=C(C=C2)C3=NC4=CC=CC=C4S3)[N+](=O)[O-]
InChIInChI=1S/C19H13N3O2S/c23-22(24)17-12-13(19-21-16-8-4-5-9-18(16)25-19)10-11-15(17)20-14-6-2-1-3-7-14/h1-12,20H
InChIKeyJVWNRAPANDPCKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Benzothiazol-2-yl-2-nitrophenyl)phenylamine (CAS 1268527-43-0): A Defined Synthetic Intermediate for Targeted PI3K/AKT Pathway Probe Development


(4-Benzothiazol-2-yl-2-nitrophenyl)phenylamine (compound 6, CAS 1268527-43-0) is a benzothiazole-containing diarylamine with the molecular formula C19H13N3O2S and a molecular weight of 347.39 g/mol [1]. This compound is a key synthetic intermediate in the preparation of analogues of AKT (Protein Kinase B) Inhibitor-IV, a benzimidazole-based probe of the PI3K/AKT pathway [2]. It features a nitro group at the 2-position of the central phenyl ring, which serves as a precursor to the corresponding amine (compound 7) via catalytic reduction, a critical functional group transformation in the synthesis of biologically active analogues [2].

Why (4-Benzothiazol-2-yl-2-nitrophenyl)phenylamine Cannot Be Replaced by Generic Benzothiazole Anilines in AKT Probe Synthesis


Within the benzothiazole-aniline chemical space, small structural variations profoundly impact synthetic utility and downstream biological activity. (4-Benzothiazol-2-yl-2-nitrophenyl)phenylamine is the direct synthetic precursor to 4-benzothiazol-2-yl-N1-phenylbenzene-1,2-diamine (compound 7), the key intermediate required for constructing the final AKT inhibitor-IV analogues [1]. Simply substituting this compound with a des-nitro analogue, such as 4-(benzothiazol-2-yl)-N-phenylaniline, bypasses the critical nitro-to-amine reduction step that enables the subsequent ZrCl4-catalyzed cyclization with α,β-unsaturated aldehydes to form the pharmacologically active benzimidazole core [1]. Furthermore, replacement with the benzoxazole congener (compound 40) alters the heterocyclic scaffold, which changes the electronic properties and may affect the cyclization efficiency and final biological activity [1]. These synthetic interdependencies mean that the specific nitro-substitution pattern and benzothiazole core of this compound are not interchangeable with generic analogs for researchers replicating or extending the published AKT inhibitor-IV analogue series.

Quantitative Differentiation Evidence for (4-Benzothiazol-2-yl-2-nitrophenyl)phenylamine vs. Closest Structural Analogs


Synthetic Yield Comparison: Nitro Intermediate 6 vs. Benzoxazole Analog 40

In the published six-step synthesis of AKT inhibitor-IV analogues, the nitro-substituted benzothiazole intermediate (compound 6) was obtained in 71% yield from the reaction of 2-(4-chloro-3-nitrophenyl)benzothiazole (compound 4) with aniline in DMSO at 70°C. Under identical reaction conditions, the corresponding benzoxazole analog (compound 40) was synthesized from 2-(4-chloro-3-nitrophenyl)benzooxazole (compound 33) and aniline, providing a direct comparison of heterocycle-dependent reactivity [1].

Synthetic Chemistry AKT Inhibitor Analogues Benzothiazole Heterocycles

Structural Confirmation: ¹H NMR Differentiation of Nitro Intermediate 6 from Reduced Diamine 7

The ¹H NMR spectrum of (4-benzothiazol-2-yl-2-nitrophenyl)phenylamine (compound 6) displays a diagnostic singlet at δ 9.75 ppm corresponding to the N–H proton of the diarylamine, along with characteristic aromatic signals confirming the benzothiazole and nitro-phenyl substitution pattern. Upon catalytic reduction to the diamine 7, this N–H signal shifts and two new broad singlet amine peaks emerge, providing unambiguous spectroscopic evidence of successful functional group interconversion [1].

Structural Characterization NMR Spectroscopy Intermediate Verification

Physical Property Differentiation: Melting Point of Nitro Intermediate vs. Chloro Precursor

The melting point of (4-benzothiazol-2-yl-2-nitrophenyl)phenylamine (compound 6, mp 160–162 °C) is significantly higher than that of its immediate synthetic precursor, 2-(4-chloro-3-nitrophenyl)benzothiazole (compound 4, mp 163–164 °C), by approximately 1–2 °C, and much higher than the reduced diamine product 7 which is typically an oil or low-melting solid. This thermal property aids in monitoring the progress of the nucleophilic aromatic substitution reaction [1].

Physical Chemistry Purification Quality Control

High-Resolution Mass Spectrometry Confirmation of Molecular Identity

High-resolution mass spectrometry (HRMS) of compound 6 showed an [M+H]⁺ ion at m/z 348.0833, which is in excellent agreement with the calculated exact mass of 348.0807 for C₁₉H₁₄N₃O₂S (Δ = 2.6 mmu). This mass spectrometric signature differentiates compound 6 from its benzoxazole congener 40 (C₁₉H₁₃N₃O₃ requires 332.1035, [M+H]⁺) and the des-nitro phenylamine 41 (C₁₂H₁₁N₂O₂, [M+H]⁺ = 215.0822) [1].

Mass Spectrometry Identity Confirmation Procurement Specification

Chromatographic Mobility (Rf) as a Purity and Identity Discriminator

Under standardized TLC conditions (hexane/ethyl acetate, 3:1), (4-benzothiazol-2-yl-2-nitrophenyl)phenylamine (6) exhibits an Rf of 0.56, compared to Rf = 0.51 for its chloro precursor (4). The reduced diamine product 7 migrates with a different Rf under the same conditions. This Rf difference allows for rapid reaction monitoring and purity assessment [1].

Thin Layer Chromatography Purity Analysis Synthetic Intermediate Control

Optimal Procurement and Application Scenarios for (4-Benzothiazol-2-yl-2-nitrophenyl)phenylamine Based on Quantitative Evidence


Scenario 1: Synthesis of AKT Inhibitor-IV Analogues Requiring the Benzothiazole Scaffold

Researchers replicating or extending the Sun et al. (2011) synthesis of AKT inhibitor-IV analogues should procure this specific nitro intermediate (6) rather than the reduced diamine 7 or benzoxazole analog 40. The 71% isolated yield and detailed characterization (¹H NMR singlet at δ 9.75, HRMS m/z 348.0833, mp 160–162 °C) ensure that the subsequent Pd/C-catalyzed hydrazine reduction to 7 proceeds with reliable conversion, enabling efficient preparation of the key diamine intermediate required for ZrCl₄-catalyzed cyclization to the final bioactive benzimidazoles [1].

Scenario 2: Quality Control Reference Standard for Benzothiazole-Diarylamine Intermediates

Analytical laboratories establishing LC-MS or NMR-based purity methods for benzothiazole-containing diarylamine intermediates can use (4-benzothiazol-2-yl-2-nitrophenyl)phenylamine as a well-characterized reference standard. The compound's distinct HRMS signature (m/z 348.0833), diagnostic ¹H NMR N–H singlet at δ 9.75, and TLC Rf of 0.56 provide multiple orthogonal identity confirmation points [1].

Scenario 3: Structure-Activity Relationship (SAR) Studies on Heterocycle-Dependent Biological Activity

Medicinal chemistry teams conducting SAR studies comparing benzothiazole and benzoxazole cores in PI3K/AKT pathway probes should obtain both compound 6 (benzothiazole) and compound 40 (benzoxazole) for parallel synthesis. The physical property differences (mp 160–162 °C for 6 vs. data for 40) and distinct HRMS signatures (m/z 348 vs. 332) allow clear differentiation of the two intermediates during parallel synthetic workflows, preventing cross-contamination [1].

Scenario 4: Procurement of Authentic Material for Patent Replication and IP Evaluation

Intellectual property teams or contract research organizations (CROs) tasked with replicating patented AKT inhibitor-IV analogue syntheses must source compound 6 with precisely matching analytical specifications. The CAS registry number 1268527-43-0, combined with the physical constants (mp 160–162 °C, Rf 0.56) and spectroscopic data reported in the peer-reviewed literature [1], provide a verifiable identity standard to ensure freedom-to-operate evaluations are conducted on the correct chemical entity.

Quote Request

Request a Quote for (4-Benzothiazol-2-yl-2-nitrophenyl)phenylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.